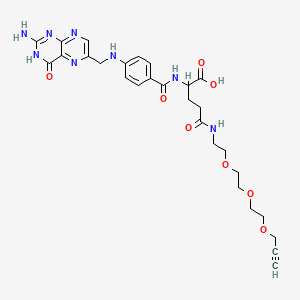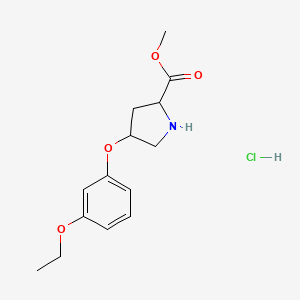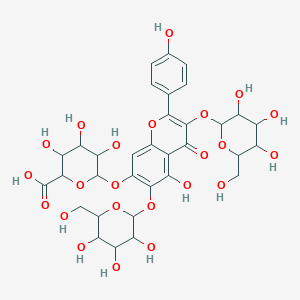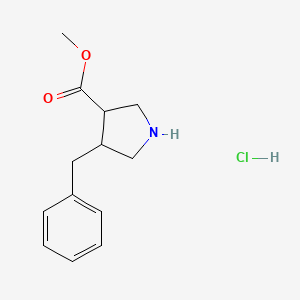
2-Amino-4-(2,6-difluoro-phenyl)-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-a-Amino-2,6-difluorobenzenebutanoic acid is a chiral amino acid derivative characterized by the presence of two fluorine atoms on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-a-Amino-2,6-difluorobenzenebutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2,6-difluorobenzene.
Functional Group Introduction:
Chiral Center Formation: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Final Product Formation: The final step involves the coupling of the benzene derivative with a suitable butanoic acid derivative under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for ®-a-Amino-2,6-difluorobenzenebutanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-a-Amino-2,6-difluorobenzenebutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
®-a-Amino-2,6-difluorobenzenebutanoic acid has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals due to its unique structural properties.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.
Industry: The compound is used in various industrial processes, including the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of ®-a-Amino-2,6-difluorobenzenebutanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain enzymes or receptors. The compound may act by inhibiting or activating specific biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-a-Amino-2-fluorobenzenebutanoic acid: Similar structure with one fluorine atom.
®-a-Amino-3,5-difluorobenzenebutanoic acid: Similar structure with fluorine atoms at different positions.
®-a-Amino-2,6-dichlorobenzenebutanoic acid: Similar structure with chlorine atoms instead of fluorine.
Uniqueness
®-a-Amino-2,6-difluorobenzenebutanoic acid is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. The presence of two fluorine atoms enhances its stability and binding properties compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C10H11F2NO2 |
|---|---|
Poids moléculaire |
215.20 g/mol |
Nom IUPAC |
2-amino-4-(2,6-difluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11F2NO2/c11-7-2-1-3-8(12)6(7)4-5-9(13)10(14)15/h1-3,9H,4-5,13H2,(H,14,15) |
Clé InChI |
OWSJVBLJVRUDJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)CCC(C(=O)O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(2,4-Diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol](/img/structure/B15127534.png)


![(Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol](/img/structure/B15127561.png)
![[9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] 2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid](/img/structure/B15127563.png)
![6-Hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B15127566.png)


![Exo-tert-butyl7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B15127587.png)
![2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethan-1-ol](/img/structure/B15127610.png)
![8-Hydroxy-1-(hydroxymethyl)-5,6,12,12,19-pentamethyl-23-oxo-24-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-15-ene-9-carboxylic acid](/img/structure/B15127613.png)

